1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c16-13-3-1-12(2-4-13)11-18-15(19)17-7-10-21-14-5-8-20-9-6-14/h1-4,14H,5-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYWUPHFLXIPSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea typically involves the following steps:
Formation of the Chlorophenylmethyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorophenylmethyl intermediate.
Introduction of the Oxan-4-ylsulfanyl Group: The intermediate is then reacted with 2-mercaptoethanol to introduce the oxan-4-ylsulfanyl group.
Urea Formation: Finally, the compound is treated with an isocyanate to form the urea linkage, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxan-4-ylsulfanyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Sulfonamide vs. Sulfanyl Groups: Compounds like 9E8 and BGZH () contain sulfamoylphenyl groups, enabling strong hydrogen bonding with hCA II active sites (e.g., residues Gln92, Asn62) . The thiadiazolylsulfanyl group in introduces aromaticity, favoring π-π stacking with hydrophobic enzyme pockets.
Chlorophenyl Modifications :
- The trifluoromethyl group in BGZH enhances electron withdrawal, increasing binding affinity to hCA II compared to the target’s simpler chlorophenyl group .
Piperazine vs. Oxan Moieties :
- The piperazinyl ethyl group in confers basicity and water solubility, whereas the target’s oxan ring (tetrahydropyran) provides metabolic stability due to its saturated oxygen heterocycle.
Enzyme Inhibition Profiles: 9E8 and BGZH exhibit potent hCA II inhibition (Ki values in nanomolar range), attributed to their sulfonamide interactions with zinc-coordinated active sites . The target compound’s enzyme affinity remains unstudied but is hypothesized to differ due to substituent variations.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The target compound’s higher LogP (3.5) reflects increased lipophilicity compared to 9E8 (2.8), favoring blood-brain barrier penetration but reducing aqueous solubility.
- The piperazine-containing analog shows superior solubility due to its ionizable amine group, making it more suitable for intravenous formulations.
- Metabolic stability of the target compound is enhanced by the oxan ring’s resistance to oxidative degradation compared to piperazine derivatives .
Biological Activity
1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea is with a molecular weight of 357.9 g/mol. The presence of a chlorophenyl group and an oxan-4-ylsulfanyl moiety contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.9 g/mol |
| CAS Number | 1904329-25-4 |
Mechanisms of Biological Activity
1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea exhibits multiple mechanisms of action:
- Antibacterial Activity : The compound has shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. In vitro studies indicated that it acts by inhibiting bacterial cell wall synthesis and disrupting membrane integrity .
- Enzyme Inhibition : It serves as an effective inhibitor of urease, an enzyme critical for the survival of certain pathogens. The IC50 values for urease inhibition were reported to be significantly lower than those of standard inhibitors, indicating its potential as a therapeutic agent .
- Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Docking studies have indicated strong binding affinity to cancer-related targets, suggesting its potential for further development in oncology .
Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of various synthesized compounds, 1-[(4-chlorophenyl)methyl]-3-[2-(oxan-4-ylsulfanyl)ethyl]urea was tested against several bacterial strains. The results showed that it exhibited an IC50 value of approximately 2.14 µM against Bacillus subtilis, outperforming many conventional antibiotics .
Study 2: Urease Inhibition
A comparative study on urease inhibitors highlighted this compound's effectiveness, with an IC50 value significantly lower than that of thiourea (reference standard). This suggests its potential utility in treating conditions associated with urease-producing bacteria .
Study 3: Anticancer Activity
Research conducted on the anticancer activity revealed that the compound induced cytotoxic effects in various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics. Molecular dynamics simulations suggested that it interacts favorably with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
